6-Methoxyisoquinoline-1-carbonitrile

Catalog No.
S6610867
CAS No.
1179148-80-1
M.F
C11H8N2O
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxyisoquinoline-1-carbonitrile

CAS Number

1179148-80-1

Product Name

6-Methoxyisoquinoline-1-carbonitrile

IUPAC Name

6-methoxyisoquinoline-1-carbonitrile

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C11H8N2O/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-6H,1H3

InChI Key

ZZBHBQQKLLJFOW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=NC=C2)C#N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)C#N

6-Methoxyisoquinoline-1-carbonitrile is a heterocyclic organic compound characterized by its isoquinoline structure with a methoxy group and a carbonitrile functional group. Its chemical formula is C11H8N2OC_{11}H_{8}N_{2}O and it has a molecular weight of 184.19 g/mol. The compound features a unique arrangement of atoms that contributes to its chemical properties and biological activities, making it an interesting subject of study in organic chemistry and medicinal chemistry .

Typical for isoquinoline derivatives. Some notable reactions include:

  • Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic nature of the isoquinoline allows for electrophilic substitution reactions, which can modify the aromatic ring.
  • Reduction Reactions: The carbonitrile can be reduced to primary amines, expanding its utility in synthetic applications .

Research indicates that 6-Methoxyisoquinoline-1-carbonitrile exhibits significant biological activities, including:

  • Anticancer Properties: Studies have shown that this compound has potential anticancer effects, possibly through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity: It has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • CYP Enzyme Inhibition: The compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism .

Several synthesis methods have been developed for 6-Methoxyisoquinoline-1-carbonitrile:

  • Skraup Synthesis: This method involves the condensation of an aniline derivative with glycerol and an appropriate carbon source under acidic conditions, leading to the formation of isoquinoline structures.
  • Cyclization Reactions: Starting from substituted phenols or anilines, cyclization reactions can be performed to yield isoquinoline derivatives followed by nitrilation to introduce the carbonitrile group.
  • Functional Group Transformations: Existing isoquinoline structures can be modified through methoxylation or cyanation to obtain the desired compound .

6-Methoxyisoquinoline-1-carbonitrile has several applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in oncology and infectious diseases.
  • Chemical Research: Used as a building block in organic synthesis for developing more complex molecules.
  • Material Science: Potential applications in creating functional materials due to its unique electronic properties .

Studies on the interactions of 6-Methoxyisoquinoline-1-carbonitrile with biological systems reveal:

  • Protein Binding: It shows significant binding affinity to certain proteins, which may influence its pharmacokinetics and efficacy as a drug.
  • Metabolic Pathways: Understanding how this compound is metabolized by cytochrome P450 enzymes aids in predicting drug-drug interactions and optimizing therapeutic strategies .

Several compounds share structural similarities with 6-Methoxyisoquinoline-1-carbonitrile. Here are some notable examples:

Compound NameChemical FormulaUnique Features
6-Methoxyquinoline-2-carbonitrileC11H8N2OC_{11}H_{8}N_{2}ODifferent position of carbonitrile group
6-Methoxyisoquinoline-5-carbonitrileC11H8N2OC_{11}H_{8}N_{2}OVariation in the position of the methoxy group
7-MethoxyisoquinolineC10H9NOC_{10}H_{9}NOLacks carbonitrile functionality

Uniqueness

The uniqueness of 6-Methoxyisoquinoline-1-carbonitrile lies in its specific arrangement of substituents, which influences its biological activity and chemical reactivity compared to similar compounds. Its ability to inhibit specific cytochrome P450 enzymes sets it apart from other isoquinoline derivatives, making it a valuable candidate for further research in medicinal chemistry .

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

184.063662883 g/mol

Monoisotopic Mass

184.063662883 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

Explore Compound Types